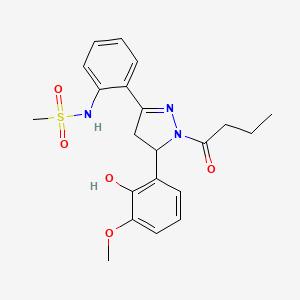

N-(2-(1-butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(1-Butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a sulfonamide group, a butyryl substituent, and a 2-hydroxy-3-methoxyphenyl moiety. The presence of the sulfonamide group enhances solubility and bioavailability, while the butyryl chain (a four-carbon acyl group) contributes to lipophilicity and metabolic stability. The 2-hydroxy-3-methoxyphenyl substituent introduces hydrogen-bonding capabilities, which may influence target binding interactions.

Properties

IUPAC Name |

N-[2-[2-butanoyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-4-8-20(25)24-18(15-10-7-12-19(29-2)21(15)26)13-17(22-24)14-9-5-6-11-16(14)23-30(3,27)28/h5-7,9-12,18,23,26H,4,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLDWPZJAPRART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Methanesulfonamide Group : A sulfonamide functional group that contributes to its pharmacological properties.

- Hydroxy and Methoxy Substituents : These groups can influence the compound's solubility and interaction with biological targets.

Molecular Formula

The molecular formula for N-(2-(1-butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is .

Research indicates that compounds containing pyrazole scaffolds often exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

- Antioxidant Activity : Many pyrazole compounds possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that certain pyrazole derivatives inhibited the expression of pro-inflammatory cytokines in vitro. Specifically, compounds similar to N-(2-(1-butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide showed significant inhibition of TNF-alpha and IL-6 production in human macrophages .

- Antioxidant Properties :

-

Anticancer Activity :

- In a recent study, a series of substituted pyrazoles were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to N-(2-(1-butyryl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibited potent antiproliferative effects against breast cancer cells .

Data Table of Biological Activities

| Biological Activity | Compound Type | Mechanism |

|---|---|---|

| Anti-inflammatory | Pyrazole Derivatives | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Pyrazole Compounds | Scavenging free radicals |

| Anticancer | Pyrazole Analogues | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Key Observations:

Acyl Group (R1):

- The target compound’s butyryl group is linear, while the analog in features a branched isobutyryl group . This difference may influence steric interactions with biological targets.

- The compound in has a methoxyacetyl group , which introduces an additional oxygen atom, increasing polarity compared to the butyryl chain.

The 3-nitrophenyl group in contains a strong electron-withdrawing nitro group, which may reduce solubility and alter electronic interactions. The 2-methylphenyl substituent in is purely hydrophobic, favoring lipid bilayer penetration but limiting polar interactions.

Physicochemical and Pharmacokinetic Implications

Table 2: Predicted Property Comparison

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.8 | ~1.9 | ~3.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 7 | 9 | 5 |

| Polar Surface Area (Ų) | ~110 | ~135 | ~85 |

Discussion:

- The highly lipophilic (logP ~3.5) may exhibit better CNS penetration but poorer aqueous solubility.

- Hydrogen-Bonding Capacity: The hydroxyl and methoxy groups in the target compound enhance interactions with polar targets (e.g., enzymes), while ’s lack of polar substituents may restrict such binding.

- Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism compared to ’s nitro group, which is prone to reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.